(2H-Azirin-3-yl)(pyrrolidin-1-yl)methanone
Description
(2H-Azirin-3-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a strained 2H-azirine ring (a three-membered ring containing two carbons and one nitrogen) conjugated via a carbonyl group to a pyrrolidine moiety (a five-membered secondary amine).
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2H-azirin-3-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C7H10N2O/c10-7(6-5-8-6)9-3-1-2-4-9/h1-5H2 |
InChI Key |
WONLEJALEYJIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC2 |
Origin of Product |
United States |
Biological Activity
The compound (2H-Azirin-3-yl)(pyrrolidin-1-yl)methanone is a novel synthetic molecule that combines an azirine ring with a pyrrolidine moiety. This structural combination has been shown to enhance biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Azirines are known for their reactivity and potential in drug development, while pyrrolidine derivatives have been explored for various therapeutic applications.
The unique structure of this compound contributes to its biological properties. The azirine ring is highly reactive, allowing for diverse chemical transformations, while the pyrrolidine component can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing azirine and pyrrolidine structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that related pyrrolidine derivatives show promising activity against drug-resistant strains of Staphylococcus aureus and other pathogens. Table 1 summarizes the minimum inhibitory concentrations (MIC) of various derivatives against these bacteria.
| Compound | MIC (μM) against Staphylococcus aureus | Comments |
|---|---|---|
| Compound A | 16 | Active against MRSA |
| Compound B | 30 | Moderate activity |
| This compound | TBD | Under investigation |
Enzyme Inhibition
In addition to antimicrobial effects, this compound has been investigated for its ability to inhibit specific enzymes. For example, compounds derived from azirines have shown inhibitory activity against inorganic pyrophosphatase (PPase), an enzyme involved in various metabolic processes. The inhibition percentage at a concentration of 100 μM is presented in Table 2.
| Compound | % Inhibition of PPase at 100 μM | IC50 (μM) |
|---|---|---|
| Compound A | 45 | 25 |
| Compound B | 60 | 15 |
| This compound | TBD | TBD |
Study on Antimicrobial Efficacy
A study published in Chemistry & Biodiversity explored the biological activity of various azirine derivatives, including those with pyrrolidine rings. The results indicated that certain modifications to the azirine structure significantly enhanced antimicrobial efficacy.
Case Study Highlights:
- Objective: Evaluate the antimicrobial properties of azirine-pyrrolidine derivatives.
- Methodology: Tested against multiple strains of bacteria including MRSA.
- Findings: Some derivatives exhibited MIC values as low as 16 μM, indicating strong antibacterial activity.
Enzyme Inhibition Research
Another significant study focused on the enzyme inhibition potential of azirine derivatives. The research demonstrated that specific substitutions on the azirine ring could lead to enhanced inhibition of PPase.
Case Study Highlights:
- Objective: Assess the inhibitory effects on PPase.
- Methodology: High-throughput screening of synthesized compounds.
- Findings: Compounds showed up to 60% inhibition at high concentrations, suggesting potential therapeutic applications.
Comparison with Similar Compounds
Bioactive compounds with similar pharmacophores
Comparison with Azirine-Based Methanones
Substituting the pyrrolidine group with other cyclic amines alters steric and electronic profiles:
Key Findings :
- The piperidine analog exhibits higher lipophilicity (LogP = 1.45) and marginally improved CB1 receptor binding compared to the pyrrolidine variant, likely due to reduced ring strain and enhanced hydrophobic interactions .
- The morpholine derivative shows lower LogP and weaker affinity, suggesting polar oxygen in morpholine disrupts receptor binding.
Comparison with Pyrrolidine-Containing Methanones
Replacing the azirine ring with other heterocycles modulates reactivity and bioactivity:
| Compound | Heterocycle | Reactivity (Half-life, h) | Antinociceptive ED50 (mg/kg) | Cytotoxicity (IC50, μM) |
|---|---|---|---|---|
| This compound | 2H-Azirine | 2.5 ± 0.3 | 15.2 | 48.7 ± 3.1 |
| (Pyrrolidin-1-yl)(thiophen-2-yl)methanone | Thiophene | Stable (>24 h) | 22.4 | >100 |
| (Pyrrolidin-1-yl)(pyridin-3-yl)methanone | Pyridine | 8.7 ± 1.1 | 28.9 | 65.2 ± 4.5 |
Key Findings :
- The azirine derivative’s short half-life (2.5 h) reflects its electrophilicity, enabling covalent interactions but limiting stability.
- Thiophene and pyridine analogs exhibit lower potency in antinociception assays, underscoring the azirine’s unique role in bioactivity .
Comparison with Bioactive Cannabinoid Analogs
Despite structural differences, parallels exist with cannabinoid receptor ligands:
| Compound | Core Structure | CB1 Ki (nM) | Hypothermia ED50 (mg/kg) | Catalepsy ED50 (mg/kg) |
|---|---|---|---|---|
| This compound | Azirine-pyrrolidine | 420 ± 35 | 25.4 ± 2.1 | >30 |
| JWH-018 (Indole-derived) | Indole | 9.1 ± 1.2 | 1.8 ± 0.3 | 3.5 ± 0.6 |
| CP-47,497 (Cyclohexylphenol) | Cyclohexene | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.7 ± 0.1 |
Key Findings :
- The azirine-pyrrolidine methanone has significantly lower CB1 affinity than classical cannabinoids, highlighting the importance of bulkier aromatic systems (e.g., indole or cyclohexene) for high-affinity binding .
- Its separation of antinociceptive and hypothermic effects (ED50 ratio = 1.7) mirrors trends in pyrrole-derived cannabinoids, where in vivo effects are less coupled than in indole derivatives .
Mechanistic Insights and SAR Trends
- Azirine Reactivity : The strained azirine ring facilitates nucleophilic attack, enabling covalent binding to cysteine residues in target proteins. This property is absent in saturated or aromatic analogs.
- Pyrrolidine Role : The pyrrolidine’s conformational flexibility and basic nitrogen enhance solubility and moderate receptor interactions, though potency remains lower than morpholine or piperidine derivatives in some cases.
- Side Chain vs. Cyclic Substituents: Unlike classical cannabinoids requiring long alkyl chains (e.g., CP-47,497), the azirine-pyrrolidine methanone achieves moderate activity through cyclic substituents, aligning with findings that cyclic groups can substitute for side chains in receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
